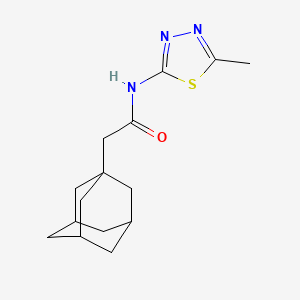![molecular formula C18H17N3O2S B2610518 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide CAS No. 896026-16-7](/img/structure/B2610518.png)
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 2-(methylsulfanyl)benzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved purification techniques, and the development of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
作用機序
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity to its molecular targets .
類似化合物との比較
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar structure but lacks the oxadiazole ring.
1,3,4-Thiadiazole Derivatives: Similar heterocyclic structure but with sulfur instead of oxygen in the ring.
Benzamide Derivatives: Similar amide functional group but different substituents on the aromatic ring.
Uniqueness
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide is unique due to the presence of both the oxadiazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-9-13(12(2)10-11)17-20-21-18(23-17)19-16(22)14-6-4-5-7-15(14)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQDHISKNQPQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)
![2-Chloro-N-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2610437.png)
![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2610441.png)
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)
![({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)(4-fluorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B2610445.png)



![5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2610451.png)
![Tert-butyl 2-amino-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2610456.png)
![(2E)-3-{[4-(phenylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2610457.png)

